3-Ethoxy-5-fluoro-4-formylbenzoic acid
Description
3-Ethoxy-5-fluoro-4-formylbenzoic acid is a multifunctional aromatic compound characterized by a benzoic acid backbone substituted with ethoxy (C₂H₅O–), fluoro (–F), and formyl (–CHO) groups at positions 3, 5, and 4, respectively. The carboxylic acid group (–COOH) at position 1 confers acidity, while the electron-withdrawing fluoro and formyl groups enhance electrophilic reactivity. The ethoxy group, an electron donor, may moderate the compound’s electronic profile. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its reactive functional groups, though specific applications require further study.
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-ethoxy-5-fluoro-4-formylbenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-9-4-6(10(13)14)3-8(11)7(9)5-12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
WGQGWEDEJNRSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the ethoxylation of 5-fluoro-4-formylbenzoic acid, followed by the introduction of the formyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-5-fluoro-4-carboxybenzoic acid.
Reduction: 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-fluoro-4-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
This compound :
- The –COOH group’s acidity is influenced by adjacent electron-withdrawing substituents (–F at C5 and –CHO at C4), which lower pKa compared to unsubstituted benzoic acid. The ethoxy group at C3 (electron-donating) may slightly counteract this effect.
- The formyl group enables nucleophilic additions (e.g., Schiff base formation), a feature absent in derivatives lacking aldehydes.
2-Fluoro-5-methoxybenzoic Acid (Item 15) :
- Methoxy (–OCH₃) at C5 is electron-withdrawing via resonance, increasing acidity compared to ethoxy. However, the absence of a formyl group limits its utility in condensation reactions.
- Lower lipophilicity (logP) than the ethoxy analog due to the shorter methoxy chain.
2-Fluoro-5-iodobenzoic Acid (Item 7) :
- Iodo (–I) at C5 is sterically bulky and polarizable, enabling participation in Ullmann or Suzuki-Miyaura couplings. The –COOH group’s acidity is comparable to the target compound due to –I’s weak electron-withdrawing inductive effect.
- Higher molecular weight and logP than the target compound, making it less water-soluble.
Functional Group Reactivity
Formyl vs. Nitrile Groups :
Ethoxy vs. Hydroxy Groups :
Data Table: Qualitative Comparison of Key Properties
| Compound Name | Substituents (Positions) | Key Reactivity | Acidity (Relative) | Lipophilicity (logP, Estimated) |
|---|---|---|---|---|
| This compound | 3-OCH₂CH₃, 5-F, 4-CHO | Schiff base formation, electrophilic substitution | High | ~1.5 |
| 2-Fluoro-5-methoxybenzoic acid (Item 15) | 5-OCH₃, 2-F | Esterification, decarboxylation | Moderate-High | ~0.8 |
| 2-Fluoro-5-iodobenzoic acid (Item 7) | 5-I, 2-F | Cross-coupling reactions | Moderate | ~2.3 |
| 2-Fluoro-5-hydroxybenzoic acid (Item 1) | 5-OH, 2-F | Oxidation, esterification | High | ~0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
